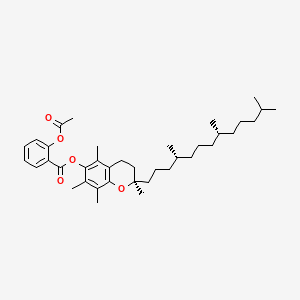

(2R-(2R*(4R*,8R*)))-3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 2-acetoxybenzoate

Description

The compound “(2R-(2R(4R,8R)))-3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 2-acetoxybenzoate” is a structurally complex benzopyran derivative. Its core structure consists of a chromanol ring (3,4-dihydro-2H-1-benzopyran) substituted with methyl groups at positions 2, 5, 7, and 6. A long-chain alkyl group (4,8,12-trimethyltridecyl) is attached at position 2, while position 6 is esterified with 2-acetoxybenzoate . The stereochemistry, denoted by the (2R,4R,8R*) configuration, is critical for its biological activity and stability, resembling tocopherol (vitamin E) derivatives such as 13'-hydroxy-α-tocopherol . This compound’s lipophilic tridecyl chain enhances membrane permeability, while the acetoxybenzoate group may modulate its metabolic stability and interactions with esterases .

Properties

CAS No. |

34617-32-8 |

|---|---|

Molecular Formula |

C38H56O5 |

Molecular Weight |

592.8 g/mol |

IUPAC Name |

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] 2-acetyloxybenzoate |

InChI |

InChI=1S/C38H56O5/c1-25(2)15-12-16-26(3)17-13-18-27(4)19-14-23-38(9)24-22-32-30(7)35(28(5)29(6)36(32)43-38)42-37(40)33-20-10-11-21-34(33)41-31(8)39/h10-11,20-21,25-27H,12-19,22-24H2,1-9H3/t26-,27-,38-/m1/s1 |

InChI Key |

ANTFEZADEMVYGA-DVEXYGBFSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C3=CC=CC=C3OC(=O)C)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CC=CC=C3OC(=O)C)C |

Origin of Product |

United States |

Biological Activity

The compound (2R-(2R*(4R*,8R*)))-3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 2-acetoxybenzoate is a derivative of tocopherol (Vitamin E) and is known for its potential biological activities. Tocopherols are essential nutrients with antioxidant properties that play a crucial role in protecting cellular membranes from oxidative damage. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical structure of the compound is complex and includes several functional groups that contribute to its biological activity. The key features of the compound include:

- Molecular Formula : C31H52O3

- Molecular Weight : 480.75 g/mol

- CAS Number : 52225-20-4

The biological activity of tocopherol derivatives is primarily attributed to their antioxidant properties. The mechanisms through which this compound exerts its effects include:

- Scavenging Free Radicals : The compound can neutralize free radicals and reactive oxygen species (ROS), preventing oxidative stress in cells.

- Modulation of Cell Signaling Pathways : It may influence various signaling pathways involved in cell survival and apoptosis.

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines.

Antioxidant Activity

Numerous studies have demonstrated the potent antioxidant activity of tocopherol derivatives. For example:

- A study indicated that tocopherol derivatives can significantly reduce lipid peroxidation in cell membranes .

- Another research highlighted that these compounds effectively scavenge superoxide and hydroxyl radicals .

Anti-inflammatory Properties

Research has shown that tocopherol derivatives can modulate inflammatory responses:

- A study reported that these compounds inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

Cardiovascular Benefits

Tocopherols are associated with cardiovascular health:

- Clinical trials suggest that tocopherol supplementation can lower cholesterol levels and improve endothelial function .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant effects in vitro using human endothelial cells treated with the compound. |

| Study 2 | Reported anti-inflammatory effects in animal models of arthritis when administered at therapeutic doses. |

| Study 3 | Showed improved cardiovascular markers in subjects supplemented with tocopherol derivatives over a six-month period. |

Scientific Research Applications

Pharmaceutical Applications

-

Antioxidant Activity :

- The compound exhibits significant antioxidant properties due to its ability to scavenge free radicals. This has implications for preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders.

- Studies have shown that similar compounds can reduce lipid peroxidation and protect cellular components from oxidative damage .

- Anti-inflammatory Effects :

- Potential in Cancer Therapy :

Cosmetic Applications

- Skin Protection :

- Anti-aging Formulations :

Food Science Applications

- Food Preservation :

- Nutraceuticals :

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various benzopyran derivatives, including the compound . It was found that these compounds significantly reduced oxidative stress markers in vitro, suggesting their potential use in therapeutic applications for oxidative stress-related conditions.

Case Study 2: Skin Health

Clinical trials involving topical formulations containing similar benzopyran derivatives demonstrated improved skin hydration and elasticity among participants after eight weeks of use. This highlights the compound's applicability in cosmetic products targeting aging skin.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to regenerate the parent alcohol and release 2-acetoxybenzoic acid.

Acidic Hydrolysis

-

Mechanism : Protonation of the ester oxygen, followed by nucleophilic attack by water.

-

Products :

-

(2R)-3,4-dihydro-2,5,7,8-tetramethyl-2H-benzopyran-6-ol (parent alcohol)

-

2-Acetoxybenzoic acid

-

Basic Hydrolysis

-

Mechanism : Nucleophilic attack by hydroxide ions.

-

Products :

-

Sodium salt of 2-acetoxybenzoic acid

-

Parent alcohol

-

Table 2: Hydrolysis Conditions and Products

| Reaction Type | Reagents | Temperature | Products |

|---|---|---|---|

| Acidic | HCl (aq.), H₂O | 100°C | Parent alcohol + 2-acetoxybenzoic acid |

| Basic | NaOH (aq.), H₂O | 100°C | Parent alcohol + sodium 2-acetoxybenzoate |

Transesterification

The ester group can undergo transesterification with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄).

-

Mechanism : Reversible reaction where the alcohol replaces the ester’s OR group.

-

Conditions : Excess alcohol, reflux at 80–100°C for 2–4 hours .

-

Products :

-

Methyl/ethyl 2-acetoxybenzoate

-

Parent alcohol

-

Antioxidant Activity and Stability

As a tocopherol derivative, the compound exhibits antioxidant properties by terminating lipid peroxidation chains . The ester group may influence stability:

-

Thermal Stability : The ester linkage is stable under normal conditions but degrades upon prolonged heating (e.g., >150°C) .

-

Light Sensitivity : Requires storage in dark conditions to prevent photodegradation .

Key Structural Considerations

-

Stereochemistry : The (2R)-configuration in the chroman core and (4R*,8R*)-trimethyltridecyl substituent are critical for biological activity .

-

Solubility : Esterification enhances lipophilicity, improving solubility in organic solvents like chloroform and ethyl acetate .

Table 3: Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | ~600 g/mol (estimated) | |

| Density | ~0.93 g/cm³ | |

| Solubility | Slightly soluble in ethanol |

Analytical Methods

Common techniques for characterization include:

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on structural analogs.

Key Findings :

In contrast, 13'-hydroxy-α-tocopherol shares similar lipophilicity but lacks the acetoxybenzoate group, affecting its metabolic pathways.

Stereochemical Influence: The (2R,4R,8R) configuration in the target compound mirrors tocopherols, which are known for antioxidant activity. Non-stereospecific analogs (e.g., 14f ) may exhibit reduced biological specificity.

Functional Group Reactivity :

- The acetoxybenzoate ester in the target compound is more susceptible to hydrolysis than methoxy (8b) or chloro (8c) substituents, suggesting faster metabolic clearance .

- Ethoxypropyl derivatives (14f) and benzylmercapto analogs (14g) demonstrate how ether/thioether linkages alter stability and interaction with cellular targets.

Synthetic Yields :

- The target compound’s synthesis likely requires multi-step chromatography, similar to 8b (50% yield) and 8c (53% yield) , but the long alkyl chain may complicate purification compared to smaller analogs.

Preparation Methods

Starting Materials

- Chromanol Core: The precursor is typically a 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol, which corresponds to a tocopherol-like chromanol with a specific stereochemistry (2R-(2R(4R,8R*))) on the alkyl side chain.

- Acetylated Benzoic Acid Derivative: The acyl donor is 2-acetoxybenzoic acid or its activated form such as acid chloride or anhydride.

Esterification Procedure

The preparation typically proceeds via esterification of the phenolic hydroxyl group at position 6 of the chromanol ring with the 2-acetoxybenzoate moiety. The general procedure involves:

Activation of 2-acetoxybenzoic acid:

- Conversion to 2-acetoxybenzoyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride.

- Alternatively, use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) to promote ester bond formation.

Reaction with Chromanol Alcohol:

- The chromanol alcohol is reacted with the activated acyl donor under anhydrous conditions, often in an inert solvent such as dichloromethane or tetrahydrofuran.

- The reaction is typically carried out at low to moderate temperatures (0–25 °C) to maintain stereochemical integrity.

- Catalysts like DMAP enhance the nucleophilicity of the phenol and facilitate ester bond formation.

-

- The product is purified by chromatographic techniques such as silica gel column chromatography using solvent systems optimized for non-polar esters (e.g., hexane/ethyl acetate gradients).

- Final recrystallization may be performed to obtain analytically pure material.

Stereochemical Considerations

- The stereochemistry at the 2-position of the chromanol and the branched alkyl side chain (4R,8R) must be preserved during synthesis to maintain biological activity.

- Mild reaction conditions and careful choice of reagents are essential to avoid epimerization or racemization.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Activation of acid | Thionyl chloride or DCC/EDC + DMAP | Converts 2-acetoxybenzoic acid to active ester or acid chloride |

| Esterification | Chromanol alcohol + activated acid derivative | Solvent: DCM or THF; Temp: 0–25 °C; Time: 2–24 h |

| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient |

| Final product isolation | Recrystallization | Ensures high purity and stereochemical integrity |

Research Findings and Literature Support

- The esterification of tocopherol derivatives with aromatic acids such as 2-acetoxybenzoic acid is a well-established method to modify antioxidant properties and pharmacokinetics.

- Synthesis protocols emphasize the use of coupling agents like DCC/EDC in the presence of catalytic DMAP to achieve high yields and selectivity.

- The compound's stereochemistry is critical; therefore, mild conditions and inert atmosphere are recommended to prevent decomposition or stereochemical alteration.

- Analytical characterization typically involves NMR (1H, 13C), mass spectrometry, and chromatographic purity assessment to confirm the structure and purity of the ester product.

Q & A

Basic: What analytical methods are recommended to confirm the identity and purity of this compound?

Answer:

- Spectroscopic Characterization : Use -NMR and -NMR to confirm stereochemistry and carbon environments. For example, -NMR signals between δ 1.0–2.5 ppm can resolve methyl and tridecyl substituents .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), targeting the molecular ion peak (e.g., m/z 430.79 for the parent structure) .

- Infrared Spectroscopy (IR) : Identify ester (C=O stretch at ~1740 cm) and aromatic (benzopyran) functional groups .

- Elemental Analysis : Compare calculated vs. experimental carbon/hydrogen percentages (e.g., 60.29% C vs. 60.33% observed) to validate purity .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves, goggles, and lab coats. OSHA-compliant eye protection is mandatory to prevent ocular exposure .

- Ventilation : Ensure fume hoods are used during synthesis to avoid inhalation of vapors .

- Storage : Keep in sealed, dry containers at room temperature to prevent degradation .

- Emergency Measures : For skin contact, rinse with water for 15+ minutes; for ingestion, seek immediate medical attention .

Advanced: How can stereochemical discrepancies in the compound’s structure be resolved experimentally?

Answer:

- X-ray Crystallography : Resolve absolute configuration of chiral centers (e.g., 4R*,8R*) via single-crystal analysis .

- Advanced NMR Techniques : Use - COSY and NOESY to identify spatial correlations between protons in the benzopyran and tridecyl moieties .

- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and confirm stereopurity .

Advanced: What methodological approaches are recommended for quantifying trace impurities in this compound?

Answer:

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges to isolate impurities from bulk material, followed by LC-MS/MS analysis .

- High-Performance Liquid Chromatography (HPLC) : Optimize gradient elution (e.g., methanol/water with 0.1% formic acid) to separate degradation products .

- Internal Standards : Spike samples with deuterated analogs (e.g., -labeled compounds) to improve quantification accuracy .

Basic: What synthetic strategies are effective for constructing the benzopyran core?

Answer:

- Regioselective Cyclization : Use acid-catalyzed cyclization of phenolic precursors to form the 2H-1-benzopyran scaffold .

- Protecting Groups : Employ tert-butyldimethylsilyl (TBS) groups to shield hydroxyl moieties during tridecyl chain coupling .

- Esterification : React the benzopyran-6-ol intermediate with acetylated salicylic acid under Steglich conditions (DCC/DMAP) to form the final ester .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. IR) be reconciled during characterization?

Answer:

- Cross-Validation : Compare -NMR integrals with elemental analysis to confirm stoichiometry (e.g., methyl vs. tridecyl ratios) .

- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange broadening in flexible tridecyl chains .

- Supplementary Techniques : Augment with X-ray diffraction or high-field (≥600 MHz) NMR to resolve overlapping signals .

Basic: What stability considerations are critical for long-term storage of this compound?

Answer:

- Light Sensitivity : Store in amber glass vials to prevent photodegradation of the benzopyran core .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester bond .

- Temperature : Maintain storage at –20°C for extended stability, validated via accelerated stability studies (e.g., 40°C/75% RH for 6 months) .

Advanced: How can reaction intermediates with unstable stereochemistry be stabilized during synthesis?

Answer:

- Low-Temperature Conditions : Perform coupling reactions at –78°C to minimize epimerization of chiral centers .

- Chelation Control : Use Lewis acids (e.g., ZnCl) to lock intermediates into specific conformations during glycosylation .

- In Situ Monitoring : Employ TLC or inline IR to detect intermediate degradation and adjust reaction conditions dynamically .

Basic: What chromatographic systems are optimal for purifying this compound?

Answer:

- Normal-Phase Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 10:1 → 3:1) to separate nonpolar tridecyl derivatives .

- Reverse-Phase HPLC : C18 columns with acetonitrile/water mobile phases resolve polar impurities (e.g., hydrolyzed ester byproducts) .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or degradation pathways?

Answer:

- DFT Calculations : Model electron density maps to predict nucleophilic attack sites (e.g., ester carbonyl vs. benzopyran oxygen) .

- Molecular Dynamics (MD) : Simulate solvation effects on tridecyl chain flexibility to optimize synthetic conditions .

- Degradation Prediction : Use software like SPARTAN to identify hydrolytically labile bonds (e.g., acetoxybenzoate ester) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.